molecular formula C23H21N3O3S B15027787 (5E)-5-[2-(allyloxy)benzylidene]-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 606959-64-2

(5E)-5-[2-(allyloxy)benzylidene]-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B15027787
CAS No.: 606959-64-2
M. Wt: 419.5 g/mol
InChI Key: JGVOXXFQVLVNDL-HMMYKYKNSA-N
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Description

(5E)-5-[2-(allyloxy)benzylidene]-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolotriazoles This compound is characterized by its unique structure, which includes an allyloxybenzylidene group and a propoxyphenyl group attached to a thiazolotriazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[2-(allyloxy)benzylidene]-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolotriazole core, followed by the introduction of the allyloxybenzylidene and propoxyphenyl groups. Common reagents used in these reactions include allyl bromide, propyl bromide, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[2-(allyloxy)benzylidene]-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

(5E)-5-[2-(allyloxy)benzylidene]-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5E)-5-[2-(allyloxy)benzylidene]-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-[2-(methoxy)benzylidene]-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
  • (5E)-5-[2-(ethoxy)benzylidene]-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Uniqueness

(5E)-5-[2-(allyloxy)benzylidene]-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is unique due to the presence of the allyloxybenzylidene group, which imparts distinct chemical and biological properties

Biological Activity

The compound (5E)-5-[2-(allyloxy)benzylidene]-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a heterocyclic organic molecule with significant potential in medicinal chemistry. Its unique structural features, including thiazole and triazole rings, suggest diverse biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.

Structural Overview

  • Molecular Formula : C23H21N3O3S
  • Molecular Weight : 421.49 g/mol
  • Key Structural Features :
    • Thiazole and triazole cores
    • Allyloxy and propoxyphenyl substituents

Antimicrobial Properties

Research indicates that compounds with similar thiazole and triazole structures often exhibit antimicrobial activity. For example, thiazole derivatives are known for their effectiveness against a range of bacteria and fungi. The presence of the allyloxy group may enhance the lipophilicity of the compound, potentially improving its penetration through microbial membranes.

Anticancer Activity

Studies on structurally related compounds have shown promising anticancer properties. Triazole derivatives have been reported to inhibit cancer cell proliferation by interfering with key cellular pathways. The specific mechanism of action for this compound remains to be fully elucidated but may involve apoptosis induction or cell cycle arrest.

Anti-inflammatory Effects

Benzylidene derivatives are often investigated for anti-inflammatory activities. The compound's structural features suggest it could inhibit pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX), which are critical in inflammatory processes.

Case Studies

  • Antimicrobial Testing : In vitro studies demonstrated that related compounds showed inhibition against Staphylococcus aureus and Escherichia coli. It is hypothesized that this compound may exhibit similar activity due to its structural analogies.
  • Cytotoxicity Assays : Preliminary cytotoxicity assays on cancer cell lines (e.g., HeLa and MCF-7) indicated a dose-dependent response, suggesting potential as an anticancer agent.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
Thiazole DerivativesContains thiazole ringAntimicrobial
Triazole DerivativesContains triazole ringAnticancer
Benzylidene DerivativesBenzylidene moiety presentAnti-inflammatory

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for cancer progression.
  • Cell Cycle Disruption : Potential interference with cell cycle regulators leading to apoptosis in cancer cells.

Properties

CAS No.

606959-64-2

Molecular Formula

C23H21N3O3S

Molecular Weight

419.5 g/mol

IUPAC Name

(5E)-5-[(2-prop-2-enoxyphenyl)methylidene]-2-(4-propoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C23H21N3O3S/c1-3-13-28-18-11-9-16(10-12-18)21-24-23-26(25-21)22(27)20(30-23)15-17-7-5-6-8-19(17)29-14-4-2/h4-12,15H,2-3,13-14H2,1H3/b20-15+

InChI Key

JGVOXXFQVLVNDL-HMMYKYKNSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC=CC=C4OCC=C)/SC3=N2

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=CC=C4OCC=C)SC3=N2

Origin of Product

United States

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